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Compound of Interest

Compound Name: Methoxy-dimethyl-propylsilane

Cat. No.: B103733

This technical guide provides an in-depth analysis of the expected spectroscopic data for
methoxy-dimethyl-propylsilane, a key organosilicon compound. As experimental spectra for
this specific molecule are not readily available in public databases, this guide synthesizes
established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and
mass spectrometry (MS) for alkoxysilanes, drawing upon data from structurally analogous
compounds to predict and interpret its spectral features. This approach offers researchers,
scientists, and drug development professionals a robust framework for the identification and
characterization of this and similar silane compounds.

Molecular Structure and Spectroscopic Overview

Methoxy-dimethyl-propylsilane possesses a central silicon atom bonded to a methoxy group,
two methyl groups, and a propyl group. This structure dictates the distinct signals and
fragmentation patterns observed in various spectroscopic technigues. Understanding these
characteristic features is paramount for confirming the molecule's identity and purity.

Caption: Molecular structure of Methoxy-dimethyl-propylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For methoxy-dimethyl-propylsilane, both *H and *3C NMR will provide key
structural information.
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Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show five distinct signals corresponding to the different
proton environments in the molecule. The chemical shifts are predicted based on typical values
for similar organosilicon compounds.[1][2]

Predicted Chemical

Assignment _ Multiplicity Integration
Shift (8, ppm)

Si-CHs ~0.1 Singlet 6H

Si-CH2-CHz2-CHs ~0.5 Triplet 2H

CHs-CH2-CH2-Si ~0.9 Triplet 3H

Si-CHz-CH2-CHs ~1.3 Sextet 2H

O-CHs ~34 Singlet 3H

Causality behind Experimental Choices: The choice of a standard deuterated solvent like
chloroform-d (CDCIs) is crucial to avoid solvent interference in the spectrum. Tetramethylsilane
(TMS) is used as an internal standard, with its signal set to 0.0 ppm, providing a reference point
for all other chemical shifts.[2]

Predicted *C NMR Spectrum

The 3C NMR spectrum will provide information on the carbon backbone of the molecule. Five
signals are expected, corresponding to each unique carbon environment.

Assignment Predicted Chemical Shift (o, ppm)
Si-CHs ~-5
Si-CH2-CHz2-CHs ~ 10
CH3s-CH2-CH2-Si ~ 16
Si-CH2-CHz2-CHs ~ 17
O-CHs ~50
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Expertise & Experience: The upfield chemical shifts for the silicon-bound carbons are a
hallmark of organosilanes and are due to the electropositive nature of silicon. The chemical
shift of the methoxy carbon is consistent with similar alkoxy groups in other molecules.[3][4]

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of methoxy-dimethyl-propylsilane
in ~0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0
ppm).

 Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-
32 scans.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of
2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often
several hundred to thousands).

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of
chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of methoxy-dimethyl-propylsilane is expected to show characteristic
absorption bands for C-H, Si-C, and Si-O-C bonds.[5][6][7][8]
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Wavenumber (cm~?) Vibration Intensity
C-H stretching (propyl and

2960-2850 9 (propy Strong
methyl groups)

1465-1450 C-H bending (CHz and CHs) Medium

1260-1250 Si-CHs symmetric deformation Strong

1090-1020 Si-O-C asymmetric stretching Strong
Si-C stretching and CHs

840-790 Strong

rocking on Si

Trustworthiness: The presence of a strong band around 1090-1020 cm~1 is a highly reliable

indicator of the Si-O-C linkage, a key functional group in this molecule.[5][6] The absence of a

broad band around 3300 cm~* would confirm the absence of significant hydrolysis to a silanol

(Si-OH).

Experimental Protocol: IR Spectroscopy

e Sample Preparation: For a liquid sample like methoxy-dimethyl-propylsilane, a thin film

can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or

KBr).

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A

background spectrum of the clean salt plates should be recorded first and subtracted from

the sample spectrum.

o Data Analysis: Identify the major absorption bands and assign them to the corresponding

functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure.
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Predicted Mass Spectrum

For silanes, the molecular ion peak (M™*) is often weak or absent.[9] The fragmentation is
typically dominated by the loss of alkyl or alkoxy groups.

m/z Predicted Fragment lon Comments

Molecular ion (likely low

132 M]* : .

intensity or absent)

Loss of a methyl group. Often
117 [M - CHs]*

the base peak.[9]
101 [M - OCHs]* Loss of the methoxy group.
89 [M - C3H7]* Loss of the propyl group.

A common fragment in
73 [(CH3)sSi]* trimethylsilyl compounds,

though less direct here.

_ Rearrangement and

59 [(CH3)2SiH]*

fragmentation.

Authoritative Grounding: The fragmentation of organosilanes is well-documented. The cleavage
of bonds to the silicon atom is a favored process due to the stability of the resulting silicon-
containing cations.[9][10][11]

[M - CHs]*

- +CHs m/z =117

[M]*
m/z = 132

[M - OCHs]*
m/z = 101

QA

[M - C3H7]*

m/z = 89
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Caption: Predicted major fragmentation pathways for Methoxy-dimethyl-propylsilane.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via Gas Chromatography (GC-MS) for a volatile liquid like this.

« lonization: Use Electron lonization (El) at a standard energy of 70 eV.

e Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions
based on their mass-to-charge ratio.

o Detection: Detect the ions and generate a mass spectrum.

o Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose
fragmentation pathways consistent with the observed spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of methoxy-
dimethyl-propylsilane. By leveraging established principles and data from analogous
compounds, we have outlined the expected NMR, IR, and MS data. This information serves as
a valuable resource for the identification and characterization of this and other alkoxysilane
compounds in a research and development setting. The provided experimental protocols offer
a standardized approach to obtaining high-quality spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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propylsilane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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